molecular formula C12H11NO2S B3015823 5-Methyl-2-(4-methylphenyl)-1,3-thiazole-4-carboxylic acid CAS No. 115311-38-1

5-Methyl-2-(4-methylphenyl)-1,3-thiazole-4-carboxylic acid

Cat. No.: B3015823
CAS No.: 115311-38-1
M. Wt: 233.29
InChI Key: WISJNUKCVQXVAS-UHFFFAOYSA-N
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Description

5-Methyl-2-(4-methylphenyl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Scientific Research Applications

5-Methyl-2-(4-methylphenyl)-1,3-thiazole-4-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as organic semiconductors and corrosion inhibitors.

Future Directions

The future directions for research on thiazole derivatives could include exploring their potential as therapeutic agents, investigating their mechanisms of action, and developing more efficient synthesis methods .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(4-methylphenyl)-1,3-thiazole-4-carboxylic acid typically involves the condensation of 4-methylbenzaldehyde with thiosemicarbazide, followed by cyclization and subsequent carboxylation. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-throughput screening methods can also aid in identifying the most efficient catalysts and reaction parameters.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(4-methylphenyl)-1,3-thiazole-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents, alkylating agents, and acylating agents can be used under various conditions, including the presence of Lewis acids or bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or the thiazole ring.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(4-methylphenyl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through various signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylphenyl)-1,3-thiazole-4-carboxylic acid: Lacks the methyl group at the 5-position.

    5-Methyl-2-phenyl-1,3-thiazole-4-carboxylic acid: Lacks the methyl group on the phenyl ring.

    2-(4-Chlorophenyl)-1,3-thiazole-4-carboxylic acid: Contains a chlorine atom instead of a methyl group on the phenyl ring.

Uniqueness

The presence of both the 5-methyl and 4-methylphenyl groups in 5-Methyl-2-(4-methylphenyl)-1,3-thiazole-4-carboxylic acid contributes to its unique chemical properties and potential biological activities. These structural features may enhance its ability to interact with specific molecular targets and improve its efficacy in various applications.

Properties

IUPAC Name

5-methyl-2-(4-methylphenyl)-1,3-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c1-7-3-5-9(6-4-7)11-13-10(12(14)15)8(2)16-11/h3-6H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WISJNUKCVQXVAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(S2)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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